molecular formula C29H42N4O5S3 B1674506 Largazole CAS No. 1009815-87-5

Largazole

Cat. No.: B1674506
CAS No.: 1009815-87-5
M. Wt: 622.9 g/mol
InChI Key: AXESYCSCGBQJBL-BNQQNEQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Olefin Cross-Metathesis for Thioester Installation

The thioester side chain was introduced via Grubbs’ second-generation catalyst -mediated cross-metathesis:

CatalystYield (%)Conditions
Grubbs II41Refluxing toluene
Hoveyda-Grubbs<30Refluxing toluene
Grela’s p-nitro catalyst7515 mol%, CH₂Cl₂, 40°C

This step exhibited sensitivity to thioester coordination with ruthenium catalysts, necessitating high catalyst loadings .

Prodrug Activation via Hydrolysis

This compound’s thioester undergoes protein-assisted hydrolysis in plasma or cellular environments to release the active thiol pharmacophore:

  • Stability : Stable in aqueous buffers (pH 3–9) but rapidly hydrolyzed in plasma (t₁/₂ < 1 hr) .

  • Key intermediate : Thiol analogue 14 (70–80% yield via aminolysis of this compound) .

Table 1: Activity of this compound Analogues

AnalogueModificationHDAC1 IC₅₀ (nM)Antiproliferative Activity
This compound thiol (14 )Thiol pharmacophore0.4++++
Acetyl analogue (12 )Thioester → acetyl>1,000+
Hydroxyl analogue (13 )Thiol → hydroxyl>1,000+
N-methylated macrocycleValine-NH methylation40–400++
  • Pharmacophore requirement : The free thiol is essential for HDAC inhibition; masking (e.g., acetyl) abolishes activity .

  • Macrocycle rigidity : N-methylation disrupts hydrogen bonding, reducing potency 100–1,000-fold .

Key Reactions in Analog Development

  • Thiazoline-thiazole synthesis : Tandem deprotection-cyclodehydration followed by MnO₂ oxidation .

  • Side-chain diversification : Cross-metathesis with bromoalkenes (C3–C6) to yield 15–17 .

  • Stereochemical inversion : Replacement of (3S)-hydroxy acid with (3R)-configured unit reduced activity .

HDAC8-Thiol Complex Structural Insights

X-ray crystallography revealed:

  • Thiolate-Zn²⁺ coordination : Optimal tetrahedral geometry (107.6–111.8° bond angles) enhances binding .

  • Conformational adaptability : HDAC8 undergoes structural adjustments to accommodate the rigid macrocycle .

Stability and Reactivity Under Synthetic Conditions

  • Acid sensitivity : β-hydroxy acid prone to elimination under strong acids.

  • Oxidative stability : Thiazoline ring resistant to oxidation under standard conditions .

This comprehensive analysis underscores the interplay between this compound’s synthetic chemistry and biological activity, providing a roadmap for designing HDAC inhibitors with improved selectivity and stability.

Properties

CAS No.

1009815-87-5

Molecular Formula

C29H42N4O5S3

Molecular Weight

622.9 g/mol

IUPAC Name

S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate

InChI

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1

InChI Key

AXESYCSCGBQJBL-BNQQNEQWSA-N

SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Isomeric SMILES

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C

Canonical SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Largazole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Largazole
Reactant of Route 2
Reactant of Route 2
Largazole
Reactant of Route 3
Reactant of Route 3
Largazole
Reactant of Route 4
Reactant of Route 4
Largazole
Reactant of Route 5
Reactant of Route 5
Largazole
Reactant of Route 6
Largazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.